5-Methoxy-2-(2,2,2-trifluoroethyl)benzenamine
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Overview
Description
5-methoxy-2-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C9H10F3NO2 It is characterized by the presence of a methoxy group (-OCH3) and a trifluoroethyl group (-CF3CH2-) attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(2,2,2-trifluoroethyl)aniline can be achieved through the N-trifluoroethylation of anilines. One method involves the use of 2,2,2-trifluoroethylamine hydrochloride as the fluorine source in the presence of an iron(III) porphyrin catalyst. This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions . The reaction exhibits good substrate scope and functional group compatibility, making it a versatile method for producing N-trifluoroethylated anilines.
Industrial Production Methods
Industrial production methods for 5-methoxy-2-(2,2,2-trifluoroethyl)aniline typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as distillation, crystallization, and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aniline ring, resulting in a wide range of derivatives.
Scientific Research Applications
5-methoxy-2-(2,2,2-trifluoroethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aniline derivatives.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-2-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards specific targets. Additionally, the methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(trifluoromethyl)aniline: This compound has a similar structure but with a trifluoromethyl group (-CF3) instead of a trifluoroethyl group.
4-Methoxy-N-(2,2,2-trifluoroethyl)aniline: Similar structure with the methoxy group at the para position.
2-Methoxy-N-(2,2,2-trifluoroethyl)-benzenamine: Another similar compound with slight structural variations.
Uniqueness
5-methoxy-2-(2,2,2-trifluoroethyl)aniline is unique due to the specific positioning of the methoxy and trifluoroethyl groups on the aniline ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H10F3NO |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
5-methoxy-2-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C9H10F3NO/c1-14-7-3-2-6(8(13)4-7)5-9(10,11)12/h2-4H,5,13H2,1H3 |
InChI Key |
IEEWDCLDCHAQTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(F)(F)F)N |
Origin of Product |
United States |
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